
N,N'-dicyclohexyl-N,N'-diethylpropanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N’-Dicyclohexylcarbodiimide” (DCC or DCCD) is an organic compound with the chemical formula (C6H11N)2C . It is a waxy white solid with a sweet odor . Its primary use is to couple amino acids during artificial peptide synthesis .
Synthesis Analysis
DCC is produced by the decarboxylation of cyclohexyl isocyanate using phosphine oxides as a catalyst . Alternative catalysts for this conversion include the highly nucleophilic OP (MeNCH2CH2)3N .
Molecular Structure Analysis
The C−N=C=N−C core of carbodiimides (N=C=N) is linear, being related to the structure of allene . The molecule has idealized C2 symmetry . The N=C=N moiety gives a characteristic IR spectroscopic signature at 2117 cm−1 .
Chemical Reactions Analysis
Its primary use is to couple amino acids during artificial peptide synthesis .
Physical And Chemical Properties Analysis
“N,N’-Dicyclohexylcarbodiimide” is a waxy white solid with a sweet odor . It has a low melting point which allows it to be melted for easy handling . It is highly soluble in dichloromethane, tetrahydrofuran, acetonitrile, and dimethylformamide, but insoluble in water .
Aplicaciones Científicas De Investigación
Synthesis and Analytical Characterizations
N,N'-Dicyclohexyl-N,N'-Diethylpropanediamide is involved in the synthesis of various compounds, including N-alkyl-arylcyclohexylamines. These compounds are significant in forensic and legislative contexts due to their emergence as new psychoactive substances. The synthesis of fifteen N-alkyl-arylcyclohexylamines has been reported, with analytical characterizations performed via multiple techniques including gas chromatography and high-performance liquid chromatography coupled to mass spectrometry, nuclear magnetic resonance spectroscopy, ultraviolet diode array detection, and infrared spectroscopy (Wallach et al., 2016).
Biochemical and Cellular Studies
This compound plays a role in biochemical studies, particularly in the metabolism of certain compounds in rats. For instance, it has been used in the preparation of (+)-n-Propylmercapturic acid sulphoxide, a compound analyzed in the study of the metabolism of 1- and 2-bromopropane in rats (Barnsley et al., 1966).
Catalysis in Organic Synthesis
This compound is used as a catalyst in various organic synthesis processes. For example, it has been utilized in the solvent-free synthesis of 3,4-dihydropyrimidine-2-(1H)-ones/thiones, demonstrating its utility in promoting condensation reactions (Murthy et al., 2016).
Pharmaceutical Applications
In the pharmaceutical domain, this compound is involved in the preparation of compounds like sertraline. It has been used in intramolecular endo-cyclization reactions of N-acyliminium ions, which are critical for the synthesis of heterocyclic compounds (Deninno et al., 2001).
Polymer Research
In polymer research, this compound has been studied for its effect on the supermolecular structure of isotactic polypropylene, highlighting its role in affecting the crystallization and nucleation processes of polymers (Varga & Menyhárd, 2007).
Safety and Hazards
Propiedades
IUPAC Name |
N,N'-dicyclohexyl-N,N'-diethylpropanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O2/c1-3-20(16-11-7-5-8-12-16)18(22)15-19(23)21(4-2)17-13-9-6-10-14-17/h16-17H,3-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLFAZFQPQGKBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)CC(=O)N(CC)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2637884.png)
![N-cyclooctyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2637886.png)
![Benzo[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B2637887.png)
![N-[[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2637888.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methylbenzamide](/img/structure/B2637889.png)
![(2-{[6-(Dimethylamino)pyridin-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride](/img/structure/B2637890.png)
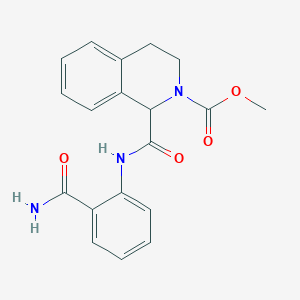
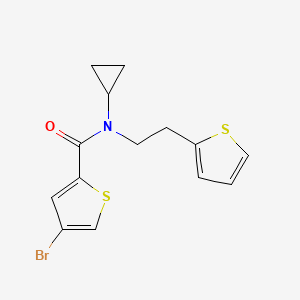
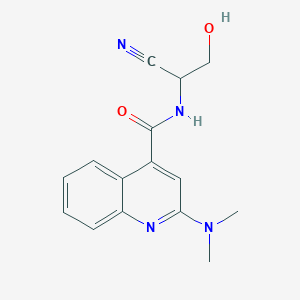
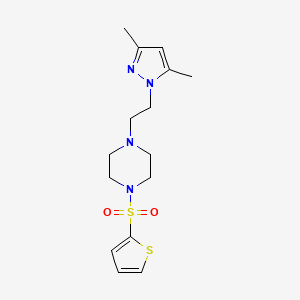
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-dimethoxyphenyl)methanone](/img/structure/B2637903.png)
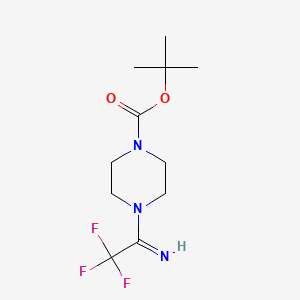
![1-(1H-indol-3-yl)-2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2637905.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B2637907.png)